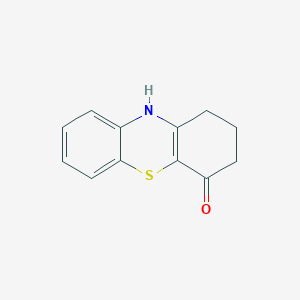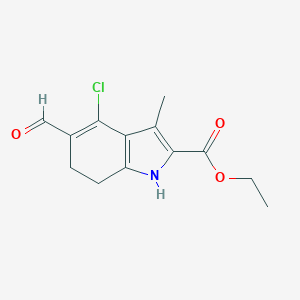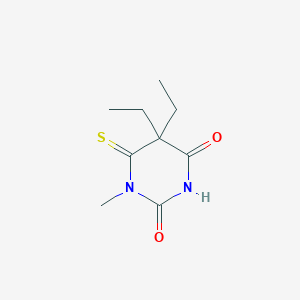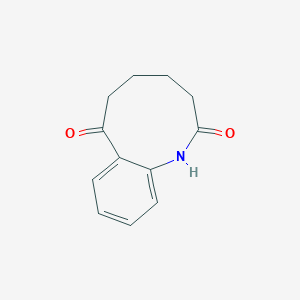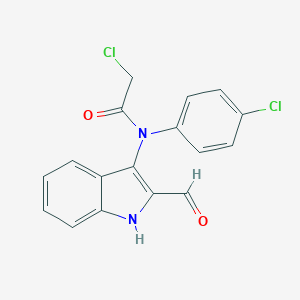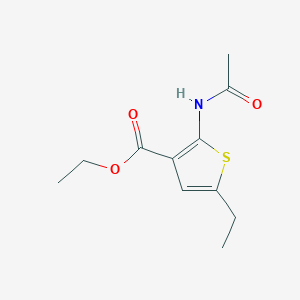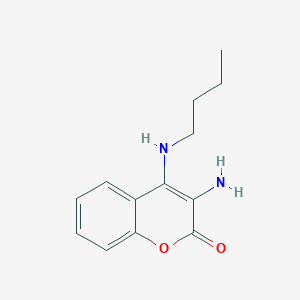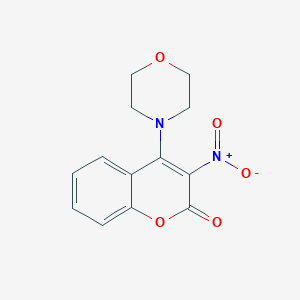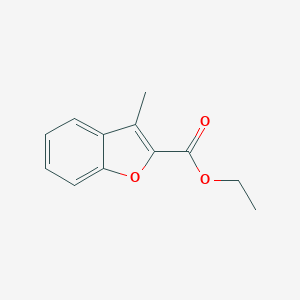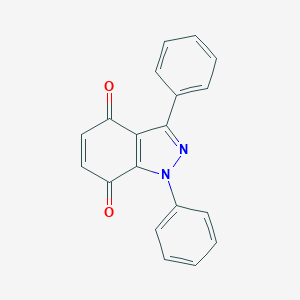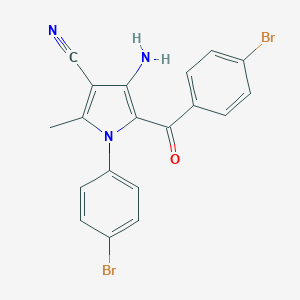![molecular formula C24H34N4 B186993 N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexane-1,6-diamine CAS No. 15257-30-4](/img/structure/B186993.png)
N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexane-1,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexane-1,6-diamine, commonly known as DMDHEU, is a versatile and widely used crosslinking agent in the textile industry. DMDHEU is a colorless to pale yellow liquid that is soluble in water and organic solvents. It is a highly reactive compound that can crosslink cellulose fibers, resulting in improved wrinkle resistance, dimensional stability, and durability of fabrics.
Wissenschaftliche Forschungsanwendungen
DMDHEU has been extensively studied for its crosslinking properties in the textile industry. However, recent research has shown that DMDHEU has potential applications in other fields as well. For example, DMDHEU has been studied as a crosslinking agent for chitosan-based hydrogels, which have potential applications in drug delivery and tissue engineering. DMDHEU has also been studied as a crosslinking agent for collagen-based scaffolds, which have potential applications in wound healing and tissue regeneration.
Wirkmechanismus
DMDHEU crosslinks cellulose fibers by forming covalent bonds between the cellulose chains. The reaction takes place between the hydroxyl groups on the cellulose chains and the aldehyde groups on the DMDHEU molecule. The resulting crosslinked cellulose fibers have improved mechanical properties, such as increased tensile strength and stiffness.
Biochemische Und Physiologische Effekte
DMDHEU is a highly reactive compound that can cause skin irritation and sensitization. It is also a potential carcinogen and mutagen. Therefore, it is important to handle DMDHEU with care and follow proper safety protocols. In addition, DMDHEU can crosslink proteins and other biomolecules, which can affect their biological activity and function. Therefore, it is important to study the biochemical and physiological effects of DMDHEU in different applications.
Vorteile Und Einschränkungen Für Laborexperimente
DMDHEU is a versatile crosslinking agent that can be used in a wide range of applications. It is easy to handle and has a long shelf life. However, DMDHEU is a highly reactive compound that requires careful handling and storage. In addition, DMDHEU can crosslink proteins and other biomolecules, which can affect their biological activity and function. Therefore, it is important to optimize the DMDHEU concentration and reaction conditions for each application.
Zukünftige Richtungen
There are several future directions for the research on DMDHEU. First, there is a need to study the long-term effects of DMDHEU crosslinking on the mechanical properties and durability of textiles. Second, there is a need to optimize the DMDHEU crosslinking conditions for different types of biomolecules, such as proteins and nucleic acids. Third, there is a need to study the biocompatibility and biodegradability of DMDHEU crosslinked biomaterials for different applications, such as drug delivery and tissue engineering. Fourth, there is a need to develop new crosslinking agents that are less toxic and more efficient than DMDHEU.
Synthesemethoden
DMDHEU is synthesized by the reaction of hexamethylenediamine with formaldehyde and dimethylaminobenzaldehyde. The reaction takes place in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures. The resulting product is purified by distillation and recrystallization to obtain a high-purity DMDHEU.
Eigenschaften
CAS-Nummer |
15257-30-4 |
|---|---|
Produktname |
N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexane-1,6-diamine |
Molekularformel |
C24H34N4 |
Molekulargewicht |
378.6 g/mol |
IUPAC-Name |
4-[6-[[4-(dimethylamino)phenyl]methylideneamino]hexyliminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C24H34N4/c1-27(2)23-13-9-21(10-14-23)19-25-17-7-5-6-8-18-26-20-22-11-15-24(16-12-22)28(3)4/h9-16,19-20H,5-8,17-18H2,1-4H3 |
InChI-Schlüssel |
TZTVWMFSHHFTPL-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C=NCCCCCCN=CC2=CC=C(C=C2)N(C)C |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=NCCCCCCN=CC2=CC=C(C=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone](/img/structure/B186913.png)
